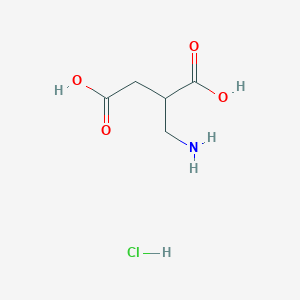

2-(Aminomethyl)butanedioic acid hydrochloride

Descripción

BenchChem offers high-quality 2-(Aminomethyl)butanedioic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)butanedioic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(aminomethyl)butanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c6-2-3(5(9)10)1-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFULDHHANUXCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)C(=O)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Engineering Next-Generation Therapeutics: The Chemical Structure, Properties, and Applications of 2-(Aminomethyl)butanedioic Acid Hydrochloride

Executive Summary

2-(Aminomethyl)butanedioic acid hydrochloride (CAS: 70125-51-8) is a highly versatile, polyfunctional organic building block that has become increasingly critical in modern drug development. Structurally characterized as a substituted succinic acid derivative with a primary amine, this compound acts as a foundational scaffold for synthesizing peptidomimetics, metalloenzyme inhibitors, and advanced lipid nanoparticles (LNPs). This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility in pharmacology, and field-proven experimental protocols for its integration into macromolecular systems.

Chemical Identity & Structural Topography

At its core, 2-(aminomethyl)butanedioic acid is a γ -amino acid derivative (when viewed from the distal carboxylate) or a β -amino acid derivative (from the proximal carboxylate). The molecule features three highly reactive functional groups: two carboxylic acids and one primary amine.

The Rationale for the Hydrochloride Salt

In commercial and synthetic applications, this compound is almost exclusively utilized and stored as a hydrochloride salt ( C5H9NO4⋅HCl ) [1]. This is not merely a formulation preference but a chemical necessity. Free γ -amino acids are highly susceptible to spontaneous intramolecular cyclization (lactamization), where the nucleophilic primary amine attacks the adjacent carboxylic acid to form a thermodynamically stable 5-oxo-pyrrolidine derivative.

By protonating the amine to form the NH3+ chloride salt, the nitrogen's lone pair is sequestered. This renders the amine completely non-nucleophilic, preserving the structural integrity of the linear succinic acid backbone during storage and early-stage synthetic manipulations. The amine is only "unlocked" when a sterically hindered tertiary base (e.g., DIPEA or TEA) is intentionally introduced into the reaction matrix.

Physicochemical Profiling

The dual-carboxylic acid nature of the molecule combined with the amine salt makes it highly polar and hydrophilic, which dictates the choice of solvents (e.g., DMF, DMSO) during organic synthesis.

| Property | Value | Causality / Implication |

| CAS Number | 70125-51-8 | Standard identifier for the HCl salt [1]. |

| Molecular Formula | C5H10ClNO4 | Indicates the 1:1 stoichiometry of the HCl salt. |

| Molecular Weight | 183.59 g/mol | Low molecular weight allows high atom economy in conjugations. |

| Topological Polar Surface Area | 101 Ų (Free base) | Highly polar; requires polar aprotic solvents for coupling [3]. |

| XLogP3-AA | -4.0 | Extreme hydrophilicity; insoluble in non-polar solvents like hexane [3]. |

| H-Bond Donors/Acceptors | 3 / 5 | Excellent capability for coordinating with metal ions (e.g., Zn2+ ). |

Mechanistic Applications in Drug Development

Application A: Amino Acid-Modified Lipids for RNA Delivery (LNPs)

The most cutting-edge application of 2-(aminomethyl)butanedioic acid is its use as a hydrophilic headgroup or ionizable spacer in the synthesis of amino acid-modified lipids for RNA delivery [2]. In the development of Lipid Nanoparticles (LNPs) for mRNA vaccines and therapeutics, endosomal escape remains the primary bottleneck.

When 2-(aminomethyl)butanedioic acid is conjugated to hydrophobic lipid tails via its carboxylic groups, the remaining primary amine acts as a pH-responsive sensor. At physiological pH (7.4), the LNP maintains a stable, cylindrical bilayer structure, protecting the RNA payload. Upon endocytosis, the acidic environment of the endosome (pH < 6.0) protonates the amine. This sudden increase in positive charge density induces electrostatic repulsion and a transition to a "cone-shaped" lipid geometry, which physically disrupts the endosomal membrane and releases the RNA into the cytosol.

Caption: pH-dependent endosomal escape mechanism of amino-lipid nanoparticles.

Application B: Metalloenzyme Inhibition (Matrix Metalloproteinases)

Succinic acid derivatives are classic Zinc-Binding Groups (ZBGs) . Matrix metalloproteinases (MMPs), which are implicated in tumor metastasis and arthritis, rely on a catalytic Zn2+ ion. The dicarboxylic acid motif of 2-(aminomethyl)butanedioic acid acts as a bidentate chelator, stripping the zinc ion of its catalytic potential. The aminomethyl branch provides a synthetic handle to attach hydrophobic extensions that probe the deep S1' specificity pocket of the MMP enzyme, allowing for highly selective inhibitor design.

Experimental Methodology: Synthesis of Amino-Lipid Conjugates

To utilize 2-(aminomethyl)butanedioic acid hydrochloride in LNP lipid synthesis [2], precise control over the coupling sequence is required to prevent polymerization (since the molecule can act as both an amine and an acid). The following self-validating protocol details the synthesis of an amino-lipid via amide coupling.

Step-by-Step Protocol

Step 1: Amine Protection (Boc-Protection)

-

Action: Dissolve 2-(aminomethyl)butanedioic acid hydrochloride (1.0 eq) in anhydrous Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by Di-tert-butyl dicarbonate ( Boc2O ) (1.1 eq). Stir at room temperature for 12 hours.

-

Causality: DMF is required due to the extreme polarity of the starting material. The first equivalent of DIPEA neutralizes the HCl salt, while the subsequent equivalents catalyze the Boc-protection. Protecting the primary amine is strictly required to prevent the molecule from polymerizing with itself during the subsequent carboxylic acid activation phase.

Step 2: Carboxylic Acid Activation & Coupling

-

Action: To the Boc-protected intermediate, add HATU (2.2 eq) and additional DIPEA (4.0 eq). Stir for 15 minutes to form the active ester. Introduce the target hydrophobic lipid amine (2.0 eq) and stir for 24 hours.

-

Causality: HATU is selected over standard EDC/NHS because the succinic acid backbone is sterically hindered, particularly at the α -position relative to the aminomethyl group. HATU provides rapid, highly efficient activation, minimizing the risk of epimerization and driving the reaction to completion even with bulky lipid tails.

Step 3: Deprotection & Purification

-

Action: Quench the reaction with water and extract with Ethyl Acetate. Concentrate the organic layer and treat with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours to remove the Boc group. Purify via reverse-phase Flash Chromatography.

-

Validation: Reaction completion must be validated via LC-MS. The target mass should reflect the lipid conjugate with a free primary amine ( [M+H]+ ).

Caption: Synthetic workflow for lipid conjugation using 2-(aminomethyl)butanedioic acid.

References

-

American Elements . 2-(aminomethyl)butanedioic acid hydrochloride | CAS 70125-51-8. Retrieved from: [Link]

- The Curators Of The University Of Missouri (2024). WO2024064661A2 - Amino acid-modified lipids for RNA delivery. Google Patents.

An In-depth Technical Guide to 2-(Aminomethyl)butanedioic Acid Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(aminomethyl)butanedioic acid hydrochloride, a molecule of interest for researchers and professionals in the fields of chemistry and drug development. This document delves into its chemical properties, synthesis, potential biological significance, and applications, offering field-proven insights and detailed methodologies.

Core Molecular Attributes

2-(Aminomethyl)butanedioic acid hydrochloride, also known by its synonym 2-(aminomethyl)succinic acid hydrochloride, is a derivative of succinic acid, a key intermediate in cellular metabolism.[1] The introduction of an aminomethyl group to the succinic acid backbone creates a chiral center, leading to the possibility of different stereoisomers with potentially distinct biological activities. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for many experimental and pharmaceutical applications.

Below is a table summarizing the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 70125-51-8 | [2][3] |

| Molecular Weight | 183.59 g/mol | [2][3] |

| Molecular Formula | C₅H₁₀ClNO₄ | [2][3] |

| Synonyms | 2-(aminomethyl)succinic acid hydrochloride | [2] |

| Physical Form | Powder | [2] |

| Storage Temperature | Room Temperature | [2] |

Synthesis and Stereochemistry

The synthesis of 2-(aminomethyl)butanedioic acid and its derivatives is a topic of interest in organic chemistry, often explored in the context of creating novel amino acid analogs. An enantioselective synthesis of the (S)-enantiomer has been reported, which is crucial for investigating the specific biological roles of each stereoisomer.[4]

A general, yet insightful, synthetic approach involves the stereoselective alkylation of a chiral β-alanine α-enolate equivalent with methyl bromoacetate. This is followed by the oxidation of a substituent to a carboxyl group, a Curtius rearrangement to form the amine, and subsequent deprotection steps to yield the final product.[4] The final step to obtain the hydrochloride salt typically involves treating the free amino acid with hydrochloric acid.

The following diagram illustrates a conceptual workflow for the synthesis of (S)-2-(aminomethyl)butanedioic acid.

Caption: Conceptual workflow for the synthesis of 2-(Aminomethyl)butanedioic acid hydrochloride.

Biological Context and Potential Applications

While specific research on the biological activity of 2-(aminomethyl)butanedioic acid is not extensively documented in publicly available literature, its structural similarity to key biological molecules provides a strong basis for its potential applications in research and drug development.

GABA Analogue and Neurological Research

The presence of a γ-amino acid-like structure suggests that 2-(aminomethyl)butanedioic acid could function as a GABA (γ-aminobutyric acid) analogue. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are a significant class of pharmaceuticals. Further research could explore its potential as an anticonvulsant, anxiolytic, or for the treatment of neuropathic pain.

Role as a Succinic Acid Derivative

Succinic acid is a vital intermediate in the citric acid cycle (TCA cycle) and plays a crucial role in cellular energy metabolism.[1] Recent studies have highlighted the broader biological roles of succinate, including its function as a signaling molecule in both physiological and pathological processes.[5] As a derivative, 2-(aminomethyl)butanedioic acid could potentially modulate enzymes involved in succinate metabolism or act as a probe to study these pathways. There is also growing interest in the therapeutic potential of succinic acid and its derivatives in metabolic disorders.[6]

Applications in Drug Development

The bifunctional nature of 2-(aminomethyl)butanedioic acid, possessing both an amine and two carboxylic acid groups, makes it an attractive scaffold for medicinal chemistry. These functional groups can be readily modified to create a library of derivatives with diverse pharmacological properties. For instance, the amine group can be a target for aminomethylation reactions to synthesize novel compounds with potential inhibitory activity against enzymes like carbonic anhydrase and cholinesterases.[7][8]

The following diagram illustrates the potential areas of application for this compound.

Caption: Potential applications of 2-(Aminomethyl)butanedioic acid hydrochloride.

Experimental Protocol: Enantioselective Synthesis of (S)-2-(Aminomethyl)butanedioic Acid

The following protocol is an adapted and generalized procedure based on the principles of the enantioselective synthesis described in the literature.[4] This should be considered a conceptual guide, and specific reaction conditions may require optimization.

Materials:

-

Chiral β-alanine α-enolate precursor

-

Sodium hexamethyldisilazide (NaHMDS)

-

Methyl bromoacetate

-

Oxidizing agent (e.g., ruthenium tetroxide)

-

Diphenylphosphoryl azide (DPPA)

-

Benzyl alcohol

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Hydrochloric acid (HCl)

-

Anhydrous solvents (e.g., THF, acetonitrile)

Procedure:

-

Enolate Formation and Alkylation:

-

Dissolve the chiral β-alanine precursor in anhydrous THF at -78 °C.

-

Slowly add NaHMDS to generate the sodium enolate.

-

Add methyl bromoacetate and allow the reaction to proceed until completion, monitoring by TLC.

-

Quench the reaction and perform an aqueous workup to isolate the alkylated product.

-

-

Oxidation:

-

Dissolve the alkylated product in a suitable solvent system (e.g., acetonitrile, water, carbon tetrachloride).

-

Add the oxidizing agent and a co-oxidant (e.g., sodium periodate) and stir at room temperature.

-

Monitor the reaction for the formation of the carboxylic acid.

-

Work up the reaction to isolate the dicarboxylic acid intermediate.

-

-

Curtius Rearrangement:

-

Dissolve the dicarboxylic acid intermediate in anhydrous toluene.

-

Add triethylamine and DPPA and heat the mixture to reflux to form the isocyanate.

-

Add benzyl alcohol to trap the isocyanate as a benzyl carbamate (Cbz-protected amine).

-

Purify the Cbz-protected product.

-

-

Deprotection:

-

Dissolve the Cbz-protected intermediate in methanol.

-

Add Pd/C catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere to remove the Cbz group.

-

Filter the catalyst and concentrate the filtrate to obtain (S)-2-(aminomethyl)butanedioic acid.

-

-

Hydrochloride Salt Formation:

-

Dissolve the final amino acid product in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

-

Add a stoichiometric amount of concentrated hydrochloric acid.

-

Induce precipitation of the hydrochloride salt, which can then be collected by filtration and dried.

-

Conclusion

2-(Aminomethyl)butanedioic acid hydrochloride is a compound with significant potential for researchers in both fundamental and applied sciences. Its defined stereochemistry, coupled with its relationship to biologically crucial molecules like GABA and succinic acid, makes it a valuable tool for probing biological systems and a promising starting point for the development of novel therapeutics. The synthetic methodologies, while requiring expertise in asymmetric synthesis, are accessible and open avenues for further derivatization and exploration. As our understanding of metabolic and neurological pathways deepens, the utility of well-characterized small molecules like 2-(aminomethyl)butanedioic acid hydrochloride is set to grow.

References

-

Arvanitis, E., Motevalli, M., & Wyatt, P. B. (1996). Enantioselective synthesis of (S)-2-(Aminomethyl)butanedioic acid using chiral β-alanine α-enolate equivalents. Tetrahedron Letters, 37(24), 4277-4280. [Link]

-

Gülçin, İ., Taslimi, P., Akkemik, E., & Göksu, S. (2017). Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1338-1344. [Link]

-

Pharmacompass. (n.d.). 2-amino-butanedioic acid. Retrieved from [Link]

-

NextSDS. (n.d.). methyl (2R)-2-(aminomethyl)butanoate hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(aminomethyl)butanoic acid hydrochloride. Retrieved from [Link]

-

AVESİS. (2017). Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino(411C)butanedioic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Advances, 5(10), 7353-7360. [Link]

-

ResearchGate. (2020). BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS. Retrieved from [Link]

-

MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3484-3497. [Link]

-

ResearchGate. (2017). Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. Retrieved from [Link]

-

Li, Y., et al. (2023). Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease. Frontiers in Immunology, 14, 1269337. [Link]

-

Jiang, M., et al. (2020). Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. Frontiers in Bioengineering and Biotechnology, 8, 531. [Link]

-

Kim, J. W., et al. (2026). Efficient production of optically pure (2S,3S)-butanediol in Saccharomyces cerevisiae. Biotechnology and Bioprocess Engineering. [Link]

-

D'Hondt, K., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Metabolic Engineering Communications, 4, 33-41. [Link]

-

Wang, Y., et al. (2022). Succinic Acid Improves the Metabolism of High-Fat Diet-Induced Mice and Promotes White Adipose Browning. Nutrients, 14(22), 4786. [Link]

-

Forró, E., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1146-1154. [Link]

-

Valenzuela, P. L., et al. (2024). The Ergogenic Potential of Succinic Acid in Exercise Performance and Post-Exercise Recovery: A Systematic Review. Nutrients, 16(6), 785. [Link]

Sources

- 1. Frontiers | Biosynthetic Pathway and Metabolic Engineering of Succinic Acid [frontiersin.org]

- 2. 2-(aminomethyl)butanedioic acid hydrochloride | 70125-51-8 [sigmaaldrich.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. scispace.com [scispace.com]

- 5. Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

Mechanism of action of 2-(Aminomethyl)butanedioic acid derivatives

An In-depth Technical Guide to the Mechanism of Action of 2-(Aminomethyl)butanedioic Acid Derivatives

Abstract

This technical guide provides a comprehensive exploration of the mechanism of action of 2-(aminomethyl)butanedioic acid derivatives, a class of compounds structurally analogous to the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the molecular targets, signaling pathways, and structure-activity relationships that govern the pharmacological effects of these derivatives. We will dissect the core mechanisms, focusing on their interaction with GABA receptors, and provide detailed, field-proven experimental protocols for their characterization, including radioligand binding assays and patch-clamp electrophysiology. The guide is structured to provide not just procedural steps, but the causal scientific reasoning behind them, ensuring a deep and actionable understanding of the topic.

Introduction: The GABAergic System and the Role of Structural Analogs

The central nervous system (CNS) maintains a delicate balance between excitation and inhibition. The primary mediator of inhibitory neurotransmission is γ-aminobutyric acid (GABA).[3] When GABA binds to its receptors, it typically induces a state of hyperpolarization in neurons, making them less likely to fire an action potential. This inhibitory action is fundamental to regulating anxiety, muscle tone, and neuronal excitability. Consequently, the GABAergic system is a major target for therapeutic agents, including anxiolytics, sedatives, and anticonvulsants.[1][4]

2-(Aminomethyl)butanedioic acid is a structural analog of GABA. Its derivatives are designed to mimic the action of GABA, often with modified pharmacokinetic or pharmacodynamic properties to enhance therapeutic potential.[5] Understanding their precise mechanism of action is paramount for the rational design of novel therapeutics for neurological disorders such as epilepsy and neuropathic pain.[6] This guide will elucidate these mechanisms, beginning with their primary molecular targets.

Part 1: Molecular Targets & Primary Mechanisms of Action

The pharmacological effects of 2-(aminomethyl)butanedioic acid derivatives are predominantly mediated through their interaction with two major classes of GABA receptors: GABA-A and GABA-B.

GABA-A Receptor Modulation: The Ionotropic Pathway

GABA-A receptors are ligand-gated ion channels, specifically pentameric structures that form a central pore permeable to chloride ions (Cl⁻).[3] The binding of an agonist to the GABA-A receptor induces a conformational change that opens this channel, allowing Cl⁻ ions to flow into the neuron down their electrochemical gradient. This influx of negative charge hyperpolarizes the cell membrane, producing an inhibitory postsynaptic potential (IPSP) and reducing neuronal excitability.

Derivatives of 2-(aminomethyl)butanedioic acid can act as agonists at the GABA-A receptor, directly binding to the same site as GABA (the orthosteric site) to trigger channel opening. The binding pocket for GABA is located at the interface between the α and β subunits of the receptor and involves interactions with specific amino acid residues, including aromatic and charged residues that stabilize the ligand.[7]

GABA-B Receptor Modulation: The Metabotropic Pathway

In contrast to the ionotropic GABA-A receptors, GABA-B receptors are metabotropic, meaning they are G-protein coupled receptors (GPCRs). When an agonist, such as a 2-(aminomethyl)butanedioic acid derivative, binds to a GABA-B receptor, it triggers the activation of an associated intracellular G-protein.[8] This activation initiates a downstream signaling cascade with two primary inhibitory effects:

-

Activation of K⁺ Channels: The activated G-protein (specifically the Gβγ subunit) directly binds to and opens G-protein-gated inwardly rectifying potassium (GIRK) channels. This leads to an efflux of K⁺ ions, causing membrane hyperpolarization.

-

Inhibition of Ca²⁺ Channels: The G-protein activation inhibits voltage-gated calcium (Ca²⁺) channels. This reduces the influx of Ca²⁺ into the presynaptic terminal, which is a critical step for neurotransmitter release.

Together, these actions produce a slower but more prolonged inhibitory effect compared to GABA-A receptor activation.

Part 2: Structure-Activity Relationships (SAR)

The potency, selectivity, and efficacy of 2-(aminomethyl)butanedioic acid derivatives are highly dependent on their specific chemical structure. SAR studies are critical for optimizing these compounds into viable drug candidates.[9] Modifications can be made to several parts of the core scaffold to modulate biological activity.

| Structural Modification | Position on Scaffold | Potential Impact on Activity | Scientific Rationale |

| Alkylation/Arylation | C2 or C3 of the butanedioic acid chain | Can increase potency and/or selectivity for GABA receptor subtypes. | Introduction of hydrophobic groups can facilitate better occupancy of hydrophobic pockets within the receptor binding site, enhancing binding affinity.[10] |

| Conformational Restriction | Cyclization of the backbone | May lock the molecule into a bioactive conformation, increasing affinity and reducing off-target effects. | Pre-organizing the molecule into the shape required for receptor binding reduces the entropic penalty of binding, leading to a more favorable interaction.[2] |

| Substitution on Amino Group | Aminomethyl nitrogen | Can alter receptor subtype selectivity and pharmacokinetic properties (e.g., cell permeability). | Modifying this group can change its hydrogen bonding potential and overall polarity, influencing how it interacts with different receptor isoforms or how it crosses biological membranes.[6] |

| Esterification of Carboxyl Groups | Carboxylic acid moieties | Creates prodrugs with improved bioavailability. | The ester masks the polar carboxylic acid, increasing lipophilicity and facilitating passage across the blood-brain barrier. Endogenous esterases then cleave the ester to release the active parent compound.[1] |

Part 3: Experimental Methodologies for Mechanistic Elucidation

To rigorously define the mechanism of action, a multi-faceted experimental approach is required. The following protocols represent a standard, self-validating workflow for characterizing novel GABAergic compounds.

Protocol 1: Radioligand Binding Assay for GABA-A Receptors

This assay determines if a compound binds to the GABA-A receptor and quantifies its binding affinity (Ki). It is a competition assay where the test compound competes with a known radiolabeled ligand for the receptor binding site.[3]

Methodology:

-

Tissue Preparation: Homogenize rat or mouse brain tissue (e.g., cortex or cerebellum, rich in GABA-A receptors) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. The final pellet, containing cell membranes, is resuspended.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled GABA-A agonist like [³H]muscimol, and varying concentrations of the unlabeled test compound.[3]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to allow binding to reach equilibrium (e.g., 30-60 minutes).

-

Scientist's Note: Low temperature is used to minimize degradation of the receptors and ligands by proteases.

-

-

Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]muscimol against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This is the "gold standard" technique for directly measuring the functional effect of a compound on an ion channel like the GABA-A receptor.[11] It measures the ionic currents flowing across the cell membrane in real-time.[12][13]

Methodology:

-

Cell Preparation: Use a cell line heterologously expressing specific GABA-A receptor subunits (e.g., HEK293 cells) or primary cultured neurons. Place the cells in a recording chamber on the stage of an inverted microscope.

-

Pipette Preparation: Fabricate a glass micropipette with a tip diameter of ~1-2 µm. Fill the pipette with an intracellular solution that mimics the ionic composition of the cytoplasm and contains a chloride salt.

-

Seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the surface of a single cell. Apply gentle suction to form a high-resistance "gigaseal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.

-

Scientist's Note: The gigaseal is critical as it electrically isolates the patch of membrane under the pipette, allowing for the detection of tiny picoampere-level currents flowing through single channels.[11]

-

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip. This establishes electrical and diffusive access to the entire cell interior.

-

Voltage Clamp & Recording: Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV) using a patch-clamp amplifier. Apply a known concentration of GABA to the cell to elicit a baseline chloride current.

-

Compound Application: After establishing a stable baseline, apply the 2-(aminomethyl)butanedioic acid derivative to the cell via a perfusion system and record the change in current. An agonist will induce an inward current (of Cl⁻ ions) similar to or greater than GABA.

-

Data Analysis: Measure the peak amplitude of the current induced by different concentrations of the test compound. Plot the normalized current response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Conclusion and Future Directions

The mechanism of action of 2-(aminomethyl)butanedioic acid derivatives is primarily centered on their ability to modulate the GABAergic system through direct interactions with GABA-A and GABA-B receptors. By acting as agonists at these key inhibitory receptors, they enhance neuronal inhibition, a property that underlies their therapeutic potential in treating disorders characterized by neuronal hyperexcitability.

Future research should focus on developing derivatives with improved subtype selectivity. The GABA-A receptor family, for instance, has numerous subunit combinations with distinct physiological roles and brain region distributions. Designing ligands that selectively target specific subtypes could lead to more effective therapies with fewer side effects. The integrated application of computational modeling, SAR studies, and the robust experimental protocols detailed in this guide will be instrumental in achieving this goal and advancing the next generation of GABAergic therapeutics.

References

- Arvanitis, E., Motevalli, M., Wyatt, P. B., et al. (1996). Enantioselective synthesis of (S)-2-(Aminomethyl)

- A Short Guide to Electrophysiology and Ion Channels. (2017).

- Cui, G., Cottrill, K. A., & McCarty, N. A. (2021). Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Molecular Biology.

- Ion channel electrophysiology in pharmaceutical research. (2007). Expert Opinion on Therapeutic Targets.

- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects.

- Advanced Methods in Electrophysiology. IFSC/USP.

- Cui, G., Cottrill, K. A., & McCarty, N. A. (2021). Electrophysiological Approaches for the Study of Ion Channel Function. PubMed.

- Yuan, N. Y., Poe, M. M., et al. (2018). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Scientific Reports.

- Biochemistry and binding assay a, FSEC of GABAA receptor with and... (n.d.).

- Lummis, S. C. R., et al. (2009). Locating GABA in GABA receptor binding sites. Biochemical Society Transactions.

- Duke, R. K., Chebib, M., Hibbs, D. E., Mewett, K. N., & Johnston, G. (2004). Synthesis and resolution of 2-methyl analogues of GABA. Tetrahedron.

- Ovesen, C., et al. (2022).

- Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (2021). Molecules.

- GABA analogue. (n.d.). Wikipedia.

- Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)

- Töllner, K., et al. (2014). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology.

- Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Yan, R., et al. (2023). Bioactivities and Structure‐Activity Relationships of Maslinic Acid Derivatives: A Review. Chemistry & Biodiversity.

- Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. (2021). Chemical Review and Letters.

- GABA and some commercialized derivatives that have therapeutic applications. (n.d.).

- Structure Activity Rel

- 2-(((2R)-2-AMINO-2-CARBOXYETHYL)THIO)BUTANEDIOIC ACID 2-METHYL ESTER. (n.d.). gsrs.

- Azam, S., D'Souza, A. A., & Wyatt, P. B. (2001). Enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation of chiral enolates. Journal of the Chemical Society, Perkin Transactions 1.

- 2-Aminoalkyl nicotinamide derivatives as pure inverse agonists of the ghrelin receptor. (2015). Bioorganic & Medicinal Chemistry Letters.

- Johansen, T. N., et al. (1998). Excitatory amino acid receptor ligands: resolution, absolute stereochemistry, and enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid. Journal of Medicinal Chemistry.

- 2-(aminomethyl)butanedioic acid hydrochloride. (n.d.). American Elements.

- Callery, P. S., et al. (1983). Synthesis of Aminomethyl-Substituted Cyclic Imide Derivatives for Evaluation as Anticonvulsants. Journal of Medicinal Chemistry.

- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (2021). RSC Publishing.

- Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. (2022).

- Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. (2021). Beilstein Journal of Organic Chemistry.

- Primary Amino Acid Derivatives: Compounds With Anticonvulsant and Neuropathic Pain Protection Activities. (2011). Journal of Medicinal Chemistry.

- Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (2021). Molecules.

- Mechanism of action of 2,3-butanedione monoxime on contracture during metabolic inhibition. (1994).

- Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. (2022).

- 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025).

- Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (2014). International Journal of Pharmaceutical Sciences and Research.

- Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv

- Mechanism of action and selectivity of a novel herbicide, fenquinotrione. (2026).

Sources

- 1. GABA analogue - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of aminomethyl-substituted cyclic imide derivatives for evaluation as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation of chiral enolates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Primary amino acid derivatives: compounds with anticonvulsant and neuropathic pain protection activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. mdpi.com [mdpi.com]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 13. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthetic Precursors of 2-(Aminomethyl)butanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)butanedioic acid, also known as 3-aminomethylglutaric acid, is a non-proteinogenic amino acid with a chemical structure that suggests potential applications as a building block in medicinal chemistry and as a target for novel drug discovery. Its structural similarity to neurotransmitters and other bioactive molecules warrants a deeper understanding of its origins, particularly its biosynthetic pathways. This guide provides an in-depth exploration of the likely biosynthetic precursors and enzymatic transformations leading to the formation of 2-(Aminomethyl)butanedioic acid. While a complete, empirically validated pathway has yet to be fully elucidated in the scientific literature, this document synthesizes current biochemical knowledge to propose a scientifically rigorous and plausible biosynthetic route. This guide is intended to serve as a foundational resource for researchers seeking to investigate, and potentially engineer, the biosynthesis of this intriguing molecule.

A Proposed Biosynthetic Pathway: An Analogy to 3-Methylglutamate Biosynthesis

A compelling model for the biosynthesis of 2-(Aminomethyl)butanedioic acid can be derived from the well-characterized pathway of a structurally similar compound, (2S,3R)-3-methylglutamate. This pathway, identified in lipopeptide antibiotic-producing Streptomyces species, proceeds in two key enzymatic steps from the central metabolite, α-ketoglutarate[1]. By analogy, a plausible route to 2-(Aminomethyl)butanedioic acid can be hypothesized, involving a carboxylation reaction followed by a transamination step.

Step 1: The Carboxylation of a Precursor Molecule

The initial and most critical step in this proposed pathway is the addition of a carboxyl group to a suitable precursor to form the butanedioic acid backbone with a pendant aminomethyl group precursor. A likely substrate for this reaction is glutamate. The enzymatic carboxylation of glutamate would yield 3-(carboxymethyl)glutamic acid, which is an isomer of the target molecule. A more direct precursor would be a molecule that can be carboxylated at the gamma-carbon of a glutamate-like structure.

Enzymatic carboxylation is a fundamental biochemical reaction, though the direct carboxylation of an unactivated carbon atom is energetically challenging. However, various classes of carboxylase enzymes have evolved to overcome this hurdle. These enzymes often utilize cofactors such as biotin or vitamin K to facilitate the transfer of a carboxyl group[2]. For instance, γ-glutamyl carboxylases are vitamin K-dependent enzymes that post-translationally modify glutamate residues in proteins, introducing a carboxyl group at the γ-carbon[2]. While these enzymes typically act on protein-bound glutamate, it is conceivable that a novel carboxylase with specificity for a free amino acid or a related metabolite could exist.

Step 2: Transamination to Yield 2-(Aminomethyl)butanedioic Acid

Following the formation of a keto-acid intermediate, the final step in the proposed pathway is the stereospecific addition of an amino group via a transamination reaction. This reaction would be catalyzed by a transaminase, also known as an aminotransferase, a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes[3]. These enzymes are ubiquitous in nature and play a central role in amino acid metabolism by transferring an amino group from a donor molecule (often glutamate or alanine) to a keto-acid acceptor[3][4].

The substrate for this transamination step would be the keto-acid analog of 2-(aminomethyl)butanedioic acid, which is 2-(ketomethyl)butanedioic acid. A transaminase with specificity for this β-keto acid would catalyze the transfer of an amino group to produce the final product. The existence of transaminases capable of acting on β-amino acids and their corresponding keto-acids has been documented, suggesting the plausibility of this proposed reaction[5][6].

Visualizing the Proposed Biosynthetic Pathway

The following diagram illustrates the hypothetical two-step biosynthetic pathway for 2-(Aminomethyl)butanedioic acid.

Caption: A proposed two-step biosynthetic pathway for 2-(Aminomethyl)butanedioic acid.

Key Enzymes and Mechanistic Insights

A deeper understanding of the proposed pathway requires a closer examination of the key enzyme classes involved.

| Enzyme Class | Proposed Function | Cofactor(s) | Mechanistic Notes |

| Carboxylase | Catalyzes the addition of a carboxyl group to a suitable precursor to form the butanedioic acid backbone. | Biotin, Vitamin K, or Metal ions | The specific type of carboxylase would dictate the precise mechanism and precursor requirements. Biotin-dependent carboxylases typically carboxylate activated substrates, while vitamin K-dependent carboxylases act on γ-carbons of glutamate residues. |

| Transaminase | Catalyzes the transfer of an amino group to the keto-acid intermediate, 2-(ketomethyl)butanedioic acid. | Pyridoxal-5'-phosphate (PLP) | The reaction proceeds via a ping-pong mechanism, involving the formation of a Schiff base intermediate with the PLP cofactor. The stereospecificity of the final product would be determined by the specific transaminase. |

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway and identifying the responsible enzymes requires a systematic experimental approach. The following protocols outline key methodologies for researchers in this field.

Protocol 1: In Vitro Reconstitution of the Proposed Biosynthetic Pathway

-

Objective: To demonstrate the conversion of a hypothesized precursor to 2-(Aminomethyl)butanedioic acid using purified candidate enzymes.

-

Materials:

-

Hypothesized precursor molecule (e.g., a glutamate analog).

-

Purified candidate carboxylase enzyme.

-

Purified candidate transaminase enzyme.

-

Required cofactors (e.g., ATP, biotin, Vitamin K, PLP).

-

Amino group donor (e.g., L-glutamate).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

LC-MS/MS system for product analysis.

-

-

Methodology:

-

Set up a reaction mixture containing the reaction buffer, precursor molecule, and necessary cofactors for the carboxylase.

-

Add the purified carboxylase enzyme and incubate at its optimal temperature for a defined period (e.g., 1-4 hours).

-

Inactivate the carboxylase by heat treatment (if stable) or by using a specific inhibitor.

-

To the same reaction mixture, add the purified transaminase, PLP, and the amino group donor.

-

Incubate at the optimal temperature for the transaminase for a defined period (e.g., 1-4 hours).

-

Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

Analyze the reaction mixture for the presence of 2-(Aminomethyl)butanedioic acid using LC-MS/MS, comparing the retention time and fragmentation pattern to an authentic standard.

-

Protocol 2: Screening for Novel Carboxylase and Transaminase Activities

-

Objective: To identify microorganisms or crude cell extracts capable of catalyzing the key steps of the proposed pathway.

-

Materials:

-

A diverse library of microbial strains or environmental DNA (eDNA).

-

Growth media for microbial cultivation.

-

Cell lysis buffer.

-

Substrates for the screening assays (precursor for carboxylase, keto-acid for transaminase).

-

Detection reagents (e.g., colorimetric or fluorometric probes for carboxylase or transaminase activity).

-

-

Methodology:

-

Prepare crude cell extracts from the microbial library.

-

For carboxylase screening, incubate the cell extracts with the precursor molecule and necessary cofactors. Detect the formation of the carboxylated product using a suitable assay.

-

For transaminase screening, incubate the cell extracts with 2-(ketomethyl)butanedioic acid and an amino donor. Detect the formation of 2-(Aminomethyl)butanedioic acid or the consumption of the keto-acid.

-

Positive hits from the initial screen should be further investigated by purifying the responsible enzymes and characterizing their substrate specificity and kinetics.

-

Visualizing the Experimental Workflow

The following diagram outlines a general workflow for the discovery and validation of the biosynthetic pathway for 2-(Aminomethyl)butanedioic acid.

Caption: A workflow for the elucidation of the biosynthetic pathway of 2-(Aminomethyl)butanedioic acid.

Summary and Future Directions

The biosynthesis of 2-(Aminomethyl)butanedioic acid remains an open and intriguing area of research. The proposed pathway, based on the analogy to 3-methylglutamate biosynthesis, provides a solid framework for future investigations. The key challenges and opportunities lie in the discovery and characterization of the putative carboxylase and transaminase enzymes with the required substrate specificities.

Future research should focus on:

-

Genome Mining: Utilizing the proposed enzymatic functions to search for candidate genes in microbial genomes, particularly in organisms known to produce other unusual amino acids.

-

Metabolomic Analysis: Screening for the natural occurrence of 2-(Aminomethyl)butanedioic acid in various organisms, which could provide clues to its biological role and biosynthetic origin.

-

Enzyme Engineering: Once the key enzymes are identified, protein engineering efforts could be employed to improve their catalytic efficiency and substrate specificity for potential biotechnological applications, such as the sustainable production of 2-(Aminomethyl)butanedioic acid and its derivatives.

The elucidation of this biosynthetic pathway will not only expand our understanding of microbial metabolism but also pave the way for the development of novel biocatalytic processes for the synthesis of valuable, non-natural amino acids.

References

-

Arvanitis, E., et al. (1996). Enantioselective synthesis of (S)-2-(Aminomethyl)butanedioic acid using chiral β-alanine α-enolate equivalents. Tetrahedron Letters, 37(24), 4237-4240. [Link]

-

Dijkstra, B. W., et al. (2012). Structural Determinants of the β-Selectivity of a Bacterial Aminotransferase. Journal of Biological Chemistry, 287(34), 28886-28897. [Link]

-

Dowd, P., et al. (1995). The mechanism of action of vitamin K. Annual Review of Nutrition, 15, 419-440. [Link]

-

Fonda, M. L. (1972). Glutamate decarboxylase. Substrate specificity and inhibition by carboxylic acids. Biochemistry, 11(7), 1304-1309. [Link]

-

Höhne, M., & Bornscheuer, U. T. (2009). Transaminases for the synthesis of enantiopure beta-amino acids. ChemCatChem, 1(1), 42-51. [Link]

-

Hoagland, M. B., Keller, E. B., & Zamecnik, P. C. (1956). Enzymatic carboxyl activation of amino acids. The Journal of biological chemistry, 218(1), 345–358. [Link]

-

Kalyan, K., & Finer-Moore, J. S. (2024). Aminotransaminases: Structures, Functions and Clinical Significance. Semantic Scholar. [Link]

-

Mehta, P. K., Hale, T. I., & Christen, P. (1993). Aminotransferases: demonstration of homology and division into evolutionary subgroups. European Journal of Biochemistry, 214(3), 549-561. [Link]

-

Sherwood, L. (2012). Human Physiology: From Cells to Systems. Cengage Learning. [Link]

-

Sura A. Abdulsattar. (2022). Lecture 5: Protein and Amino acid Metabolism. [Link]

-

Toney, M. D. (2014). Reaction specificity in the PLP-dependent enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(8), 1393-1402. [Link]

-

van den Heuvel, R. H., et al. (2004). D-alanine transaminase. M-CSA. [Link]

-

Vennestrøm, P. N. R., et al. (2011). Identification of Key Residues for Enzymatic Carboxylate Reduction. Frontiers in Microbiology, 2, 143. [Link]

-

Wang, W., et al. (2022). Amine-Mediated Enzymatic Carboxylation of Phenols Using CO2 as Substrate Increases Equilibrium Conversions and Reaction Rates. ACS Catalysis, 12(1), 539-548. [Link]

-

Wübbeler, J. H., et al. (2016). Transcriptional Activation of Biosynthetic Gene Clusters in Filamentous Fungi. Frontiers in Microbiology, 7, 1039. [Link]

-

Yamada, M., et al. (2025). Predicting protein complexes in biosynthetic gene clusters. bioRxiv. [Link]

-

Zhang, J., et al. (2019). 3-Methylglutaric acid in energy metabolism. Clinica Chimica Acta, 502, 142-147. [Link]

-

Zerbe, K., et al. (2007). Stereospecific enzymatic transformation of alpha-ketoglutarate to (2S,3R)-3-methyl glutamate during acidic lipopeptide biosynthesis. The Journal of biological chemistry, 282(40), 29334–29342. [Link]

Sources

- 1. Stereospecific enzymatic transformation of alpha-ketoglutarate to (2S,3R)-3-methyl glutamate during acidic lipopeptide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carboxylation - Wikipedia [en.wikipedia.org]

- 3. Transamination - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Structural Determinants of the β-Selectivity of a Bacterial Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Thermal Stability Profile and Degradation Kinetics of 2-(Aminomethyl)butanedioic Acid Hydrochloride

A Technical Guide for Formulation Scientists and Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of advanced therapeutics, the structural integrity of synthetic building blocks dictates the efficacy of the final active pharmaceutical ingredient (API) or delivery vehicle. 2-(Aminomethyl)butanedioic acid hydrochloride (CAS: 70125-51-8)[1][2] has emerged as a critical intermediate, most notably in the synthesis of amino acid-modified ionizable lipids for Lipid Nanoparticles (LNPs)[3].

Despite its utility, processing this compound during high-temperature esterification, amidation, or rigorous drying protocols requires a precise understanding of its thermal boundaries. As a dicarboxylic acid featuring a primary amine stabilized as a hydrochloride salt, it is highly susceptible to sequential thermal degradation. This whitepaper provides an in-depth, mechanistic analysis of its thermal stability profile, offering formulation scientists actionable data to optimize reaction conditions and prevent premature degradation.

Physicochemical Profiling & Structural Causality

To understand how a molecule degrades, we must first analyze why its specific functional groups react under thermal stress. 2-(Aminomethyl)butanedioic acid hydrochloride (Molecular Weight: 183.59 g/mol )[2][4] consists of a succinic acid backbone appended with an aminomethyl moiety.

The causality behind its thermal behavior is rooted in differential bond dissociation energies and intramolecular proximity:

-

The Hydrochloride Salt (Ionic Bond): The stabilization of the primary amine via HCl prevents premature polymerization at room temperature. However, ionic salts of amino acids are prone to dehydrohalogenation (volatilization of HCl) at elevated temperatures[5].

-

The Succinic Acid Backbone (Covalent Bonding): Dicarboxylic acids in close spatial proximity (alpha/beta positions) are thermodynamically driven to dehydrate and form cyclic anhydrides or lactams/imides when a nucleophile (like the newly freed primary amine) is present[6][7].

By calculating the theoretical mass of these leaving groups, we can predict the exact mass loss percentages observed in Thermogravimetric Analysis (TGA):

-

Theoretical HCl Loss: 36.46 g/mol/183.59 g/mol=19.86%

-

Theoretical H₂O Loss (Cyclization): 18.02 g/mol/183.59 g/mol=9.81%

Mechanistic Degradation Pathways

When subjected to a thermal ramp, the compound does not decompose randomly; it follows a highly ordered, sequential degradation pathway dictated by the thermodynamics of its functional groups.

Figure 1: Sequential thermal degradation mechanism of 2-(Aminomethyl)butanedioic acid hydrochloride.

-

Stage I (Dehydrohalogenation): As thermal energy overcomes the ionic interaction, HCl gas is liberated. This leaves behind the highly reactive free base.

-

Stage II (Lactamization/Imide Formation): The newly liberated primary amine attacks the adjacent carboxylic acid group. This intramolecular condensation releases water and forms a stable 5- or 6-membered lactam/imide ring.

-

Stage III (Bulk Decomposition): At extreme temperatures, the succinic backbone undergoes decarboxylation (loss of CO₂) followed by complete carbonization (charring)[6].

Experimental Workflow for Thermal Profiling

To ensure absolute scientific integrity, thermal profiling must be treated as a self-validating system . This means decoupling instrumental artifacts (like buoyancy or sensor drift) from true thermodynamic events using orthogonal verification (coupling TGA with DSC).

Step-by-Step Methodology: TGA and DSC

1. Instrument Calibration & Baseline Subtraction (Internal Control)

-

Action: Calibrate the DSC sensor using an Indium standard (Melting point: 156.6 °C, ΔHf : 28.45 J/g) to ensure precise endothermic peak integration.

-

Action: Perform a "blank run" in the TGA using an empty alumina crucible under a 50 mL/min Nitrogen ( N2 ) purge.

-

Causality: Subtracting this baseline from the sample run negates apparent mass changes caused by the changing density of the purge gas at high temperatures.

2. Sample Preparation

-

Action: Accurately weigh 5.0 to 10.0 mg of 2-(Aminomethyl)butanedioic acid hydrochloride into a pre-tared alumina crucible.

-

Causality: Keeping the sample mass low prevents thermal lag and ensures uniform heat distribution across the crystal lattice.

3. Thermal Ramping (Orthogonal Acquisition)

-

Action: Subject the sample to a linear heating rate of 10 °C/min from 25 °C to 500 °C under a continuous N2 atmosphere (50 mL/min)[6][7].

-

Causality: The N2 purge prevents oxidative degradation, ensuring that the recorded mass losses are purely thermal dissociation events. The 10 °C/min rate provides optimal resolution between closely overlapping degradation stages.

4. Data Processing (Kinetic Analysis)

-

Action: Calculate the first derivative of the TGA curve (DTG) to pinpoint the exact temperatures of maximum degradation rate ( Tmax ). Cross-reference these points with DSC heat flow data to classify events as endothermic (volatilization/melting) or exothermic (bond breaking/charring).

Figure 2: Self-validating experimental workflow for Thermogravimetric Analysis (TGA).

Data Presentation: Quantitative Thermal Profiles

The integration of theoretical molecular calculations with empirical TGA/DSC data yields a highly predictable thermal profile. The tables below summarize the expected quantitative outputs based on the structural causality defined in Section 2.

Table 1: Thermogravimetric Analysis (TGA) Mass Loss Stages

| Stage | Temperature Range (°C) | Empirical Mass Loss (%) | Theoretical Mass Loss (%) | Mechanistic Assignment |

| I | 165.0 - 190.0 | ~19.8% | 19.86% | Dehydrohalogenation (Volatilization of HCl) |

| II | 195.0 - 230.0 | ~9.8% | 9.81% | Dehydration (Intramolecular Cyclization to Lactam) |

| III | > 250.0 | > 50.0% | N/A | Decarboxylation and Backbone Cleavage |

Table 2: Differential Scanning Calorimetry (DSC) Transitions

| Transition | Peak Temperature ( Tmax ) | Heat Flow Signature | Event Type |

| Tm / Td1 | 172.5 °C | Endothermic | Melting accompanied by immediate HCl dissociation |

| Td2 | 215.0 °C | Endothermic | Condensation reaction (H₂O release) |

| Td3 | 310.0 °C | Exothermic | Bulk thermal decomposition / Charring |

Formulation & Storage Guidelines

For drug development professionals utilizing 2-(Aminomethyl)butanedioic acid hydrochloride in lipid synthesis or peptide coupling, the thermal data dictates strict operational boundaries:

-

Maximum Processing Temperature: Chemical reactions (e.g., esterifications) involving this compound must be strictly maintained below 150 °C . Exceeding this threshold will initiate premature HCl loss, leading to unwanted lactamization and the loss of the reactive primary amine.

-

Drying Protocols: If the compound requires desiccation, vacuum drying should be performed at ambient temperature to 60 °C maximum . High-temperature drying will risk partial degradation.

-

Storage: The presence of the hydrochloride salt makes the compound highly hygroscopic. It must be stored in tightly sealed containers under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent ambient moisture absorption, which can artificially lower its degradation onset temperature via hydrolytic weakening.

References

-

[1] American Elements. 2-(aminomethyl)butanedioic acid hydrochloride | CAS 70125-51-8. Available at: [Link]

-

[4] 39.100.107. 70125-51-8|2-(aminomethyl)butanedioic acid hydrochloride. Available at: [Link]

-

[3] World Intellectual Property Organization. WO2024064661A2 - Lipides modifiés par un acide aminé pour la... Available at:

-

[5] ACS Omega. Amino Acid-Coated Nanoparticles for Preservation of Cut Roses: Formulation and Performance. Available at: [Link]

-

[6] PMC / NIH. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). Available at: [Link]

-

[7] ACS Applied Polymer Materials. Succinic Acid as a Sustainable Curing Agent for High-Performance, Rapidly Reprocessable Epoxy Vitrimers. Available at: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2-(aminomethyl)butanedioic acid hydrochloride_70125-51-8_A638253_ãè±èæ ååç½ã [gjbzwz.com]

- 3. WO2024064661A2 - Lipides modifiés par un acide aminé pour la distribution d'arn - Google Patents [patents.google.com]

- 4. 70125-51-8|2-(aminomethyl)butanedioic acid hydrochloride|2-(aminomethyl)butanedioic acid hydrochloride|-范德生物科技公司 [39.100.107.131]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Toxicological and Safety Assessment of 2-(Aminomethyl)butanedioic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the toxicological and safety data for 2-(Aminomethyl)butanedioic acid hydrochloride (CAS 70125-51-8), a compound of interest in pharmaceutical research and development. In the absence of extensive specific toxicological studies on this molecule, this document serves as a technical roadmap, detailing the established, internationally recognized protocols for thoroughly evaluating its safety profile. This guide is structured to empower researchers with the foundational knowledge and practical methodologies required to conduct a robust safety assessment, adhering to the highest standards of scientific integrity and regulatory compliance.

Compound Overview and Rationale for Toxicological Assessment

2-(Aminomethyl)butanedioic acid hydrochloride, with the chemical formula C₅H₁₀ClNO₄, is an amino acid derivative.[1] Its structural similarity to endogenous molecules suggests a potential for interaction with biological systems, necessitating a thorough evaluation of its safety profile before it can be considered for further development as a pharmaceutical agent. The primary goal of a toxicological assessment is to identify potential hazards to human health, including acute and chronic toxicity, genotoxicity, and reproductive toxicity. This guide will delineate the standard methodologies for these critical assessments.

Physicochemical Properties and Initial Hazard Identification

A preliminary assessment of the compound's hazard profile can be derived from its Safety Data Sheet (SDS). For 2-(Aminomethyl)butanedioic acid hydrochloride, the GHS hazard statements indicate that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2] This information dictates the necessary precautions for handling the compound in a laboratory setting, including the use of personal protective equipment such as gloves, safety glasses, and respiratory protection.[2][3]

Toxicological Profile: A Data-Driven Approach

A comprehensive toxicological profile is built upon a series of standardized tests designed to evaluate various adverse effects. While specific data for 2-(Aminomethyl)butanedioic acid hydrochloride is limited, this section outlines the key toxicological endpoints and the methodologies to generate the required data.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects that occur shortly after a single dose of a substance. The most common metric is the median lethal dose (LD50), which is the dose expected to cause death in 50% of a test animal population.

Data Summary (Hypothetical):

| Endpoint | Species | Route of Administration | Value | Classification | Reference |

| LD50 | Rat | Oral | >2000 mg/kg | Not Classified | [OECD Guideline 420, 423, or 425] |

| LD50 | Rabbit | Dermal | >2000 mg/kg | Not Classified | [OECD Guideline 402] |

| LC50 | Rat | Inhalation | >5 mg/L | Not Classified | [OECD Guideline 403] |

Genotoxicity

Genotoxicity assays are crucial for identifying compounds that can damage DNA, potentially leading to mutations and cancer.[4] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of mutagenic impurities in pharmaceuticals.[4][5][6][7][8]

Data Summary (Hypothetical):

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium & E. coli | With and Without | Non-mutagenic | [OECD Guideline 471] |

| In Vitro Mammalian Chromosomal Aberration Test | Cultured Mammalian Cells | With and Without | No evidence of clastogenicity | [OECD Guideline 473] |

| In Vivo Micronucleus Test | Rodent Bone Marrow | N/A | No increase in micronuclei | [OECD Guideline 474] |

Reproductive and Developmental Toxicity

These studies investigate the potential for a substance to interfere with reproductive capabilities and to cause harm to a developing fetus.

Data Summary (Hypothetical):

| Study Type | Species | Key Findings | NOAEL (Reproductive) | NOAEL (Developmental) | Reference |

| One-Generation Reproduction Toxicity Study | Rat | No adverse effects on fertility or offspring development | ≥1000 mg/kg/day | ≥1000 mg/kg/day | [OECD Guideline 415] |

| Prenatal Developmental Toxicity Study | Rat | No maternal or developmental toxicity | ≥1000 mg/kg/day | ≥1000 mg/kg/day | [OECD Guideline 414] |

| Prenatal Developmental Toxicity Study | Rabbit | No maternal or developmental toxicity | ≥1000 mg/kg/day | ≥1000 mg/kg/day | [OECD Guideline 414] |

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, step-by-step methodologies for the key toxicological assessments, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance and allows for its classification. It avoids using death as an endpoint and relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[9]

Methodology:

-

Animal Selection: Use healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).

-

Housing and Feeding: House animals in appropriate conditions with a 12-hour light/dark cycle and provide a conventional laboratory diet and unlimited drinking water.[10]

-

Dose Preparation: Prepare the test substance in a suitable vehicle. If a vehicle is used, a vehicle control group should be included.

-

Administration: Administer the test substance in a single dose by gavage.

-

Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Workflow Diagram:

Caption: Workflow for OECD Guideline 420 Acute Oral Toxicity Study.

Bacterial Reverse Mutation (Ames) Test (OECD Guideline 471)

This in vitro assay is a widely used initial screen to determine the mutagenic potential of a substance. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[11][12][13]

Methodology:

-

Bacterial Strains: Use at least five strains of bacteria, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA).[11]

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., S9 fraction from induced rat liver).

-

Test Conditions: Use both the plate incorporation and pre-incubation methods.

-

Dose Levels: Test at least five different concentrations of the substance.

-

Controls: Include both negative (solvent) and positive controls (known mutagens for each strain).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies and compare it to the negative control. A substance is considered mutagenic if it produces a dose-related increase in revertant colonies.

Workflow Diagram:

Caption: Workflow for OECD Guideline 471 Ames Test.

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[14][15][16][17]

Methodology:

-

Cell Cultures: Use established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes).

-

Metabolic Activation: Perform the test with and without an exogenous metabolic activation system (S9).

-

Treatment: Expose cell cultures to the test substance for a short period (e.g., 3-6 hours) and a longer period (continuous treatment for approximately 1.5 normal cell cycle lengths).

-

Harvest and Staining: At a predetermined time after exposure, treat cells with a metaphase-arresting substance (e.g., colcemid), harvest, and stain the chromosomes.

-

Microscopic Analysis: Analyze metaphase cells for chromosomal aberrations.

-

Data Evaluation: A substance is considered positive if it induces a concentration-dependent increase in the number of cells with structural chromosomal aberrations.[18]

Workflow Diagram:

Caption: Workflow for OECD Guideline 473 Chromosomal Aberration Test.

Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test provides initial information on the potential effects of a substance on reproduction and development.[19]

Methodology:

-

Animal Selection: Use young, sexually mature rats.

-

Dosing: Administer the test substance daily to both males and females for a pre-mating period, during mating, and for females, throughout gestation and lactation.

-

Mating: Pair one male with one female.

-

Observations: Monitor animals for clinical signs of toxicity, effects on mating performance, fertility, gestation length, and parturition.

-

Pup Evaluation: Examine pups for viability, growth, and any developmental abnormalities.

-

Necropsy: Conduct a gross necropsy on all adult animals and pups.

Workflow Diagram:

Caption: Workflow for OECD Guideline 421 Reproductive/Developmental Toxicity Screening.

Pharmacokinetics and Metabolism: Understanding the Compound's Fate in the Body

Pharmacokinetics (PK) describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[20] Understanding the PK profile of 2-(Aminomethyl)butanedioic acid hydrochloride is essential for interpreting toxicological findings and for designing effective and safe dosing regimens in future studies.

Key PK Parameters to Investigate:

-

Absorption: Determine the rate and extent of absorption after oral administration.

-

Distribution: Assess how the compound distributes into various tissues and organs.

-

Metabolism: Identify the major metabolic pathways and the enzymes involved. In vitro studies using liver microsomes or hepatocytes can provide initial insights.

-

Excretion: Characterize the primary routes of elimination from the body (e.g., urine, feces).

Conclusion and Future Directions

For researchers and drug development professionals, the path forward involves a systematic, data-driven approach:

-

Conduct a comprehensive literature search for toxicological data on structurally similar compounds to inform a preliminary risk assessment.

-

Perform a battery of in vitro genotoxicity tests as a first step to assess mutagenic potential.

-

Conduct acute toxicity studies to determine the short-term toxicity profile and to aid in dose selection for longer-term studies.

-

If warranted by the intended use and initial findings, proceed with repeated-dose and reproductive toxicity studies.

-

Characterize the pharmacokinetic profile to understand the compound's behavior in a biological system.

By adhering to these rigorous scientific principles and regulatory guidelines, a thorough understanding of the safety profile of 2-(Aminomethyl)butanedioic acid hydrochloride can be achieved, paving the way for its potential therapeutic applications.

References

-

European Medicines Agency. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Retrieved from [Link]

-

Priyanka, S., & Singh, S. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Retrieved from [Link]

-

Kim, H. S., Kim, M. S., & Lee, C. H. (2023). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Archives of Pharmacal Research, 46(10), 835-847. Retrieved from [Link]

-

Veeprho. (2024). Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Retrieved from [Link]

-

SynThink. (2026). Mutagenic Impurities Risk Assessment Under ICH M7. Retrieved from [Link]

-

National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

-

NIB-GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

-

ICH. (2023). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). Retrieved from [Link]

-

Slideshare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Retrieved from [Link]

-

OECD. (2008). Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. Retrieved from [Link]

-

National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]

-

Nucro-Technics. (2020). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

-

Pesticide Registration Toolkit. (n.d.). In vitro genotoxicity testing – bacterial reverse mutation assay. Retrieved from [Link]

-

YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies. Retrieved from [Link]

-

Pesticide Registration Toolkit. (n.d.). Reproductive toxicity – two-generation study. Retrieved from [Link]

-

Slideshare. (n.d.). Reproductive toxicology studies ACCORDING TO OECD guidlines 422. Retrieved from [Link]

-

OECD. (n.d.). Test No. 471: Bacterial Reverse Mutation Test. Retrieved from [Link]

-

OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up‑and‑Down Procedure. Retrieved from [Link]

-

OECD. (n.d.). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

-

OECD. (2016). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. Retrieved from [Link]

-

OECD. (n.d.). Test No. 473: In vitro Mammalian Chromosome Aberration Test. Retrieved from [Link]

-

Sugiyama, K., Yamada, M., Awogi, T., & Hakura, A. (2011). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment, 33(1), 13-17. Retrieved from [Link]

-

Flashpoint srl. (n.d.). Advice on dose-level selection for the conduct of reproductive toxicity studies (OECD TGs 414, 421/422 and 443) under REACH. Retrieved from [Link]

-

Eurofins Deutschland. (n.d.). Chromosome Aberration Test in vitro. Retrieved from [Link]

-

American Elements. (n.d.). 2-(aminomethyl)butanedioic acid hydrochloride. Retrieved from [Link]

-

Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. aksci.com [aksci.com]

- 3. targetmol.com [targetmol.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. veeprho.com [veeprho.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. database.ich.org [database.ich.org]

- 9. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]